molecular formula C9H17ClN2O B14629056 N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea CAS No. 54187-16-5

N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea

Cat. No.: B14629056
CAS No.: 54187-16-5
M. Wt: 204.70 g/mol
InChI Key: OJIBMKXRUITPRA-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylcyclopropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with 1-(1-methylcyclopropyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new urea derivatives with different substituents.

Scientific Research Applications

N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as cell division or enzyme activity, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a methylcyclopropyl group.

    N-(2-Chloroethyl)-N’-phenylurea: Contains a phenyl group instead of a methylcyclopropyl group.

    N-(2-Chloroethyl)-N’-methylurea: Contains a methyl group instead of a methylcyclopropyl group.

Uniqueness

N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

54187-16-5

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[1-(1-methylcyclopropyl)ethyl]urea

InChI

InChI=1S/C9H17ClN2O/c1-7(9(2)3-4-9)12-8(13)11-6-5-10/h7H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

OJIBMKXRUITPRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C)NC(=O)NCCCl

Origin of Product

United States

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